2-chloro-1-ethynyl-4-(trifluoromethyl)benzene
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Overview
Description
2-chloro-1-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3. It is characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-ethynyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-iodo-1-(trifluoromethyl)benzene with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, and a base like triethylamine in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-ethynyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols can be used in the presence of a base.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups .
Scientific Research Applications
2-chloro-1-ethynyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-1-ethynyl-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-ethynyl-4-fluorobenzene
- 2-chloro-1-ethynyl-4-methylbenzene
- 2-chloro-1-ethynyl-4-nitrobenzene
Uniqueness
2-chloro-1-ethynyl-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing ability, making it valuable in various chemical and biological applications .
Properties
CAS No. |
1340255-91-5 |
---|---|
Molecular Formula |
C9H4ClF3 |
Molecular Weight |
204.6 |
Purity |
95 |
Origin of Product |
United States |
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